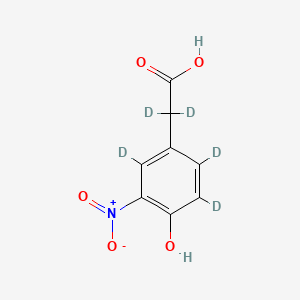
Tenacissoside G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tenacissoside G is a C21 steroid derived from the stems of Marsdenia tenacissima . It has been found to reverse multidrug resistance in cancer cells exhibiting overexpression of P-glycoprotein .
Molecular Structure Analysis
Tenacissoside G has a molecular formula of C42H64O14 and a molecular weight of 792.95 . It is a C21 steroid .Physical And Chemical Properties Analysis
Tenacissoside G is a solid substance . It has a solubility of ≥ 60 mg/mL in DMSO . Its stability, particularly in solution, has rarely been reported .Scientific Research Applications
Traditional Medicine
Tenacissoside G is derived from the plant Marsdenia tenacissima, a traditional Chinese and Dai herbal medicine . The stems and roots of this plant have been widely used for the treatment of asthma, trachitis, tonsillitis, pharyngitis, cystitis, pneumonia, and drug or food poisoning .
Cancer Treatment
Multidrug Resistance Reversal
Tenacissoside G and its derivatives have shown to reverse multidrug resistance in P-glycoprotein (Pgp)-overexpressing multidrug-resistant cancer cells . This provides evidence for the use of this herb in clinics.
Pharmacokinetics
A study has been conducted to determine Tenacissoside G in rat plasma by UPLC-MS/MS and evaluate its pharmacokinetics . The bioavailability of Tenacissoside G was found to be 22.9% .
Anti-angiogenic Activity
Modern pharmacology has demonstrated that the crude extracts and steroids from Marsdenia tenacissima have various in vitro and in vivo pharmacological activities, including anti-angiogenic activity .
Immunomodulation
The crude extracts and steroids from Marsdenia tenacissima, which include Tenacissoside G, have shown immunomodulation activities .
Anti-HIV Activities
The crude extracts and steroids from Marsdenia tenacissima have demonstrated anti-HIV activities .
Quality Control Research
Despite wide clinical application, clinical trials, quality control method, pharmacokinetic and toxicity research on Marsdenia tenacissima were seldom reported and deserved further efforts .
Mechanism of Action
Target of Action
Tenacissoside G, also known as Tenacissimoside A, is a C21 steroid derived from the stems of Marsdenia tenacissima . It has been identified to interact with several targets, including P53, JAK-1, and HIF1α . These targets play crucial roles in various cellular processes, such as cell cycle regulation, immune response, and hypoxia response, respectively .
Mode of Action
Tenacissoside G interacts with its targets to exert its therapeutic effects. For instance, it promotes apoptosis, inhibits angiogenesis, and improves immune function through targeting P53, JAK-1, and HIF1α, respectively . The compound’s interaction with these targets leads to changes in their activity, thereby influencing the cellular processes they regulate.
Biochemical Pathways
The compound affects several biochemical pathways. It has been shown to trigger apoptosis in osteosarcoma cells by inhibiting the HIF-1 signaling pathway and modulating PD-1 expression and the PD-1 checkpoint pathway in cancer . Additionally, it has been found to inhibit the proliferation of colorectal cancer cells via the ATM-CHK2-p53 pathway .
Pharmacokinetics
The pharmacokinetic properties of Tenacissoside G have been studied in rats. After oral administration (5 mg/kg), the bioavailability of Tenacissoside G was found to be 22.9% . This suggests that the compound is partially absorbed and metabolized in the body, which could impact its bioavailability and therapeutic effects.
Result of Action
At the molecular level, Tenacissoside G has been shown to significantly inhibit the expression of iNOS, TNF-α, IL-6, MMP-3, MMP-13, and the degradation of collagen-II . At the cellular level, it has been found to suppress the proliferation of colorectal cancer cells and induce cell cycle arrest . It also triggers apoptosis by increasing Bax expression and Caspase-3 activity, and decreasing Bcl-2 expression .
Action Environment
Environmental factors can influence the action of Tenacissoside G. For instance, the presence of calcium has been found to increase the contents of Tenacissoside I, G, and H . This suggests that the compound’s action, efficacy, and stability could be influenced by the calcium concentration in its environment.
properties
IUPAC Name |
[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] (E)-2-methylbut-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H64O14/c1-11-20(2)37(47)54-34-35-39(7)15-13-26(53-29-19-28(48-9)32(23(5)50-29)55-38-31(46)33(49-10)30(45)22(4)51-38)18-25(39)12-16-41(35)42(56-41)17-14-27(21(3)43)40(42,8)36(34)52-24(6)44/h11,22-23,25-36,38,45-46H,12-19H2,1-10H3/b20-11+/t22-,23-,25+,26+,27+,28-,29+,30-,31-,32-,33-,34+,35-,36-,38+,39+,40+,41+,42-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDJGUWKOIBIKY-SGFNNURDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C3(CCC(CC3CCC24C5(O4)CCC(C5(C1OC(=O)C)C)C(=O)C)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@@H]2[C@]3(CC[C@@H](C[C@@H]3CC[C@@]24[C@@]5(O4)CC[C@H]([C@]5([C@@H]1OC(=O)C)C)C(=O)C)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@H]7[C@@H]([C@@H]([C@@H]([C@H](O7)C)O)OC)O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H64O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
792.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tenacissoside G | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-Amino-2-[benzyl(carboxy)amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B588906.png)




![(E)-but-2-enedioic acid;[3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-1H-indol-4-yl] acetate](/img/structure/B588919.png)
![(1S)-N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-1,2,3,4-tetrahydro-1-naphthalenecarboxamide-d1](/img/structure/B588922.png)
